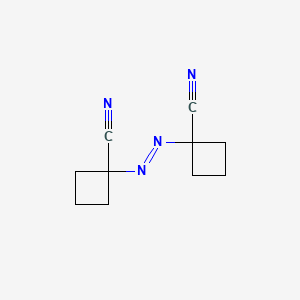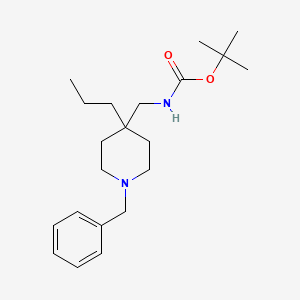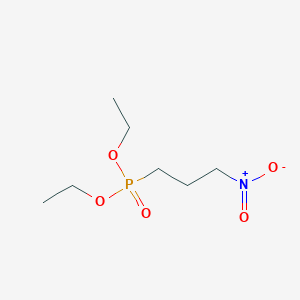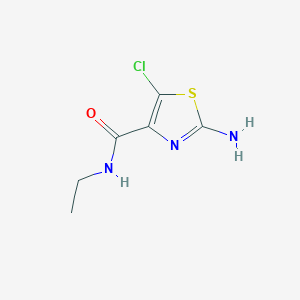
4-Chloro-7-methoxy-1(2H)-isoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-methoxy-1(2H)-isoquinolinone is a chemical compound with a unique structure that includes a chloro group at the 4th position and a methoxy group at the 7th position on an isoquinolinone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-1(2H)-isoquinolinone typically involves the chlorination and methoxylation of isoquinolinone derivatives. One common method includes the reaction of 4-chloroisoquinolinone with methanol in the presence of a base to introduce the methoxy group at the 7th position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-methoxy-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
4-Chloro-7-methoxy-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-methoxy-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-7-methoxyquinoline
- 4-Chloro-7-methoxy-1H-indazole
- 4-Chloro-7-methoxy-1-indanone
Comparison
4-Chloro-7-methoxy-1(2H)-isoquinolinone is unique due to its isoquinolinone backbone, which distinguishes it from other similar compounds like 4-Chloro-7-methoxyquinoline and 4-Chloro-7-methoxy-1H-indazole. The presence of the isoquinolinone structure imparts different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
630423-47-1 |
|---|---|
Fórmula molecular |
C10H8ClNO2 |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
4-chloro-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(4-6)10(13)12-5-9(7)11/h2-5H,1H3,(H,12,13) |
Clave InChI |
OVDVBWYEOUBLKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CNC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


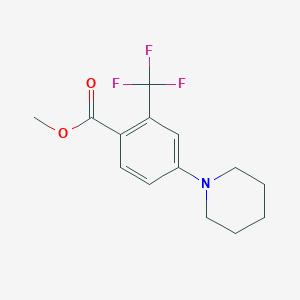

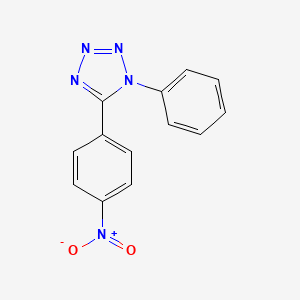
![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
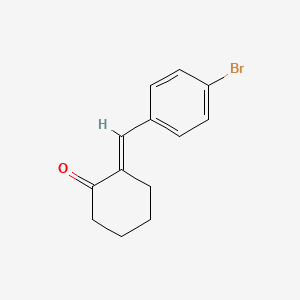
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
